2-Acetylamino-3-bromo-5-methylpyridine
Overview
Description
2-Acetylamino-3-bromo-5-methylpyridine is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-3-bromo-5-methylpyridine typically involves the bromination of 2-methylpyridine followed by acetylation. The process can be summarized as follows:
Bromination: 2-methylpyridine is reacted with bromine to produce 2-bromo-5-methylpyridine.
Acetylation: The brominated product is then reacted with acetic anhydride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylamino-3-bromo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of a base and boronic acid derivatives.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced derivatives like aminopyridines.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Acetylamino-3-bromo-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-bromo-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and acetylamino group play crucial roles in its reactivity and binding affinity, influencing its interactions with molecular targets .
Comparison with Similar Compounds
- 2-Acetylamino-5-bromo-3-methylpyridine
- 2-Acetylamino-3-bromo-5-methylpyridine
- 2-Amino-3-bromo-5-methylpyridine
Comparison:
- 2-Acetylamino-5-bromo-3-methylpyridine and This compound are isomers with different positions of the bromine and acetylamino groups, affecting their reactivity and applications.
- 2-Amino-3-bromo-5-methylpyridine lacks the acetyl group, which significantly alters its chemical properties and potential applications .
Properties
IUPAC Name |
N-(3-bromo-5-methylpyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-7(9)8(10-4-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJABQGWWODTQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569679 | |
Record name | N-(3-Bromo-5-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142404-83-9 | |
Record name | N-(3-Bromo-5-methyl-2-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142404-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Bromo-5-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetylamino-3-bromo-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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